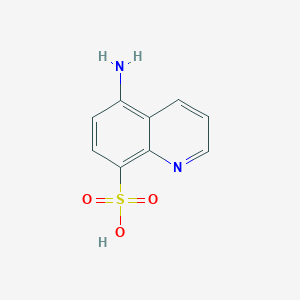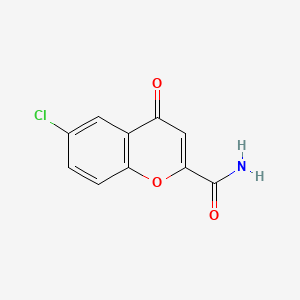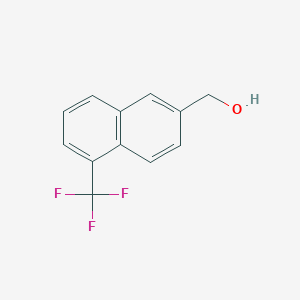
1-(Trifluoromethyl)naphthalene-6-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluorometil)naftaleno-6-metanol es un compuesto químico con la fórmula molecular C12H9F3O. Se caracteriza por la presencia de un grupo trifluorometil unido a un anillo de naftaleno, con un grupo metanol en la posición 6.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 1-(Trifluorometil)naftaleno-6-metanol normalmente implica la trifluorometilación de derivados de naftaleno. Un método común es la trifluorometilación radical, donde un grupo trifluorometil se introduce en el anillo de naftaleno utilizando intermediarios radicales . Este proceso a menudo requiere catalizadores específicos y condiciones de reacción para asegurar la formación eficiente del producto deseado.
Métodos de Producción Industrial: La producción industrial de este compuesto puede involucrar reacciones químicas a gran escala utilizando condiciones optimizadas para maximizar el rendimiento y la pureza. Los métodos exactos pueden variar dependiendo de la escala y aplicación deseadas, pero generalmente siguen principios similares a la síntesis de laboratorio, con ajustes para la eficiencia y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones: 1-(Trifluorometil)naftaleno-6-metanol puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El grupo metanol se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir bajo condiciones específicas para modificar los grupos funcionales.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución, donde es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Tales como permanganato de potasio o trióxido de cromo para reacciones de oxidación.
Agentes Reductores: Tales como hidruro de litio y aluminio para reacciones de reducción.
Catalizadores: Se pueden utilizar diversos catalizadores para facilitar las reacciones de sustitución, dependiendo del producto deseado.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación del grupo metanol puede producir ácido naftaleno-6-carboxílico, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en el anillo de naftaleno.
Aplicaciones Científicas De Investigación
1-(Trifluorometil)naftaleno-6-metanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la interacción de compuestos trifluorometilados con sistemas biológicos.
Industria: Se utiliza en la producción de materiales con características químicas específicas, como polímeros fluorados.
Mecanismo De Acción
El mecanismo por el cual 1-(Trifluorometil)naftaleno-6-metanol ejerce sus efectos involucra interacciones con objetivos moleculares y vías. El grupo trifluorometil puede influir en la reactividad del compuesto y las interacciones con otras moléculas, potencialmente afectando las vías biológicas y las reacciones químicas. El mecanismo exacto puede variar dependiendo de la aplicación y el contexto específicos.
Compuestos Similares:
1-(Trifluorometil)naftaleno: Estructura similar pero carece del grupo metanol.
6-Metoxinaftaleno: Estructura similar pero con un grupo metoxi en lugar de un grupo trifluorometil.
Unicidad: 1-(Trifluorometil)naftaleno-6-metanol es único debido a la combinación de los grupos trifluorometil y metanol, que confieren propiedades químicas y reactividad distintas. Esto lo hace valioso para aplicaciones específicas donde estas propiedades son ventajosas.
Comparación Con Compuestos Similares
1-(Trifluoromethyl)naphthalene: Similar structure but lacks the methanol group.
6-Methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethyl group.
Uniqueness: 1-(Trifluoromethyl)naphthalene-6-methanol is unique due to the combination of the trifluoromethyl and methanol groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
1261786-29-1 |
|---|---|
Fórmula molecular |
C12H9F3O |
Peso molecular |
226.19 g/mol |
Nombre IUPAC |
[5-(trifluoromethyl)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-6,16H,7H2 |
Clave InChI |
XLLQLHQEHRIAHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)CO)C(=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)

![6-Chloro-3-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11881052.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)

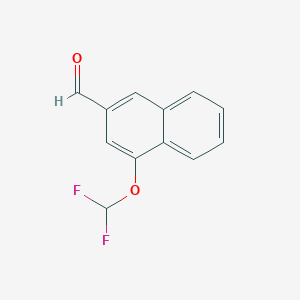

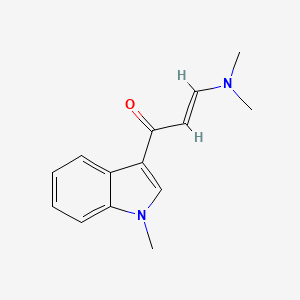



![7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione](/img/structure/B11881092.png)
